molecular formula C28H31Na2O8P B12434559 Thymolphthaleinmonophosphatedisodiumsalt hydrate

Thymolphthaleinmonophosphatedisodiumsalt hydrate

Cat. No.: B12434559
M. Wt: 572.5 g/mol
InChI Key: ZTVAUSFUBJZUFG-UHFFFAOYSA-L
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Description

Thymolphthalein monophosphate disodium salt hydrate is a chromogenic substrate widely used in biochemical assays, particularly for detecting alkaline phosphatase (ALP) activity. Upon enzymatic dephosphorylation, it releases thymolphthalein, a blue-colored product, enabling quantitative measurement of ALP activity in diagnostic and research settings . This compound is critical in clinical chemistry for applications such as liver function tests and biomarker detection.

Properties

Molecular Formula

C28H31Na2O8P

Molecular Weight

572.5 g/mol

IUPAC Name

disodium;[4-[1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-methyl-5-propan-2-ylphenyl] phosphate;hydrate

InChI

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(30)34-28)24-12-18(6)26(35-36(31,32)33)14-21(24)16(3)4;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2

InChI Key

ZTVAUSFUBJZUFG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)OP(=O)([O-])[O-])C(C)C.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : Thymolphthalein, phosphoric acid (H₃PO₄), sodium hydroxide (NaOH).
  • Molar Ratio : Thymolphthalein to H₃PO₄ is typically 1:1.5–2.0 to ensure complete monophosphorylation.
  • Temperature : 40–70°C, maintained to avoid side reactions.
  • pH Control : Adjusted to 8.0–9.0 using NaOH to stabilize the disodium salt.

Procedure

  • Thymolphthalein is dissolved in a polar aprotic solvent (e.g., dimethylformamide).
  • Phosphoric acid is added dropwise under nitrogen atmosphere.
  • The mixture is heated to 60°C for 4–6 hours.
  • Sodium hydroxide is introduced to neutralize excess acid and precipitate the disodium salt.
  • The product is filtered, washed with cold ethanol, and dried under vacuum.

Key Data

Parameter Value Source
Yield 68–75%
Purity (HPLC) ≥95%
Hydration Stability 3–5% water content

Advantages : High specificity for monophosphate formation.
Limitations : Requires strict pH control to avoid di- or triphosphorylation.

Magnesium Salt Conversion Route

This method involves intermediate formation of magnesium thymolphthalein monophosphate, followed by acidolysis and neutralization.

Reaction Conditions

  • Reactants : Magnesium thymolphthalein monophosphate, hydrochloric acid (HCl), NaOH.
  • Solvent System : Diethyl ether and aqueous HCl for phase separation.
  • Temperature : Room temperature (25°C) during acidolysis.

Procedure

  • Magnesium thymolphthalein monophosphate is treated with 2M HCl to liberate thymolphthalein monophosphoric acid.
  • The free acid is extracted into diethyl ether and equilibrated with saturated NaCl.
  • The ether phase is treated with NaOH to form the disodium salt.
  • Hydration is achieved by recrystallization from water-acetone mixtures.

Key Data

Parameter Value Source
Conversion Efficiency 82–88%
Residual Mg²⁺ <0.1%

Advantages : Effective removal of magnesium ions for high-purity products.
Limitations : Multi-step process increases time and cost.

Benzyl Ester Deprotection Method

Adapted from cresolphthalein monophosphate synthesis, this approach uses dibenzyl phosphite for phosphorylation.

Reaction Conditions

  • Reactants : Thymolphthalein, dibenzyl phosphite, palladium catalyst.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Hydrogenation Pressure : 1–3 atm H₂.

Procedure

  • Thymolphthalein reacts with dibenzyl phosphite in THF with a tertiary amine base.
  • The intermediate benzyl ester is isolated via column chromatography.
  • Catalytic hydrogenation removes benzyl groups, yielding thymolphthalein monophosphoric acid.
  • Neutralization with NaOH forms the disodium salt, followed by hydration.

Key Data

Parameter Value Source
Benzyl Ester Yield 60–65%
Final Product Purity ≥98%

Advantages : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.
Limitations : Requires specialized equipment for hydrogenation.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Direct Phosphorylation 75% 95% Low Industrial
Mg Salt Conversion 88% 99% Moderate Lab-scale
Benzyl Ester Route 65% 98% High Pilot-scale

Research Findings :

  • The direct method is favored industrially due to simplicity, but the Mg salt route achieves higher purity for diagnostic applications.
  • Enzymatic assays using products from the benzyl ester method show 12% higher sensitivity due to fewer impurities.
  • Hydration stability varies: products from aqueous recrystallization (Method 2) retain 5% water vs. 3% in solvent-based routes.

Chemical Reactions Analysis

Types of Reactions: Thymolphthaleinmonophosphatedisodiumsalt hydrate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release thymolphthalein and inorganic phosphate.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions with controlled pH.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents.

    Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Thymolphthalein and inorganic phosphate.

    Substitution: Various substituted thymolphthalein derivatives.

Scientific Research Applications

Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O and a molecular weight of 554.48 (anhydrous basis). This compound is primarily known for its role as a chromogenic substrate for acid phosphatase and alkaline phosphatase enzymes. Upon enzymatic hydrolysis, it releases thymolphthalein, which undergoes a color change in response to pH variations, facilitating the detection of enzyme activity.

Scientific Research Applications

Thymolphthalein monophosphate disodium salt hydrate has a wide range of applications in scientific research:

  • Chemistry It is used as a chromogenic substrate in various analytical assays to detect the presence of phosphatases.
  • Biology It is employed in enzyme assays to study the activity of acid and alkaline phosphatases in biological samples.
  • Medicine It is utilized in diagnostic tests to measure enzyme levels in clinical samples, aiding in the diagnosis of certain diseases.
  • Industry It is applied in quality control processes to monitor enzyme activity in biopharmaceutical production.

Biochemical Analysis

Thymolphthalein monophosphate disodium salt hydrate plays a significant role in biochemical reactions, particularly in the enzymatic activity of acid phosphatase and alkaline phosphatase. The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for these enzymes. The molecular mechanism involves its interaction with enzymes such as acid phosphatase and alkaline phosphatase.

Target Enzymes

  • Acid Phosphatase
  • Alkaline Phosphatase

Mode of Action

  • Substrate Interaction : The compound is hydrolyzed by the target enzymes.
  • Color Change : The release of thymolphthalein leads to a detectable color change, indicating enzymatic activity.
  • pH Sensitivity : The reaction's environment significantly influences the enzymatic activity and the subsequent colorimetric response.

Thymolphthalein monophosphate is integral to various biochemical pathways involving phosphate metabolism. Its hydrolysis products can affect cellular processes by altering local pH levels, which can influence enzyme activities and metabolic pathways.

Enzyme Activity Measurement

A study demonstrated that sodium thymolphthalein monophosphate provides greater specificity for prostatic acid phosphatase compared to traditional substrates. This specificity enhances diagnostic accuracy in clinical settings, particularly for prostate cancer detection.

Early Feeding and Digestive Enzyme Activity

Research on broiler chickens showed that alkaline phosphatase hydrolyzes thymolphthalein monophosphate, releasing thymolphthalein and inorganic phosphate . The supply of HBF or CHS during the first 48 hours of life increased the activity of maltase, sucrase, and phytase in the first 3 days of life .

Presumptive Screening Test for Seminal Acid Phosphatase

Sodium thymolphthalein is an effective alternative for preliminary seminal fluid analysis because of its high degree of selectivity and stability .

Preparation of Amine Salts

Amine salts of thymolphthalein monophosphate can be prepared, with the 2-amino-2-methyl-1,3-propandiol salt being preferred for use as a substrate for measuring phosphatase activities because of its high solubility and easy preparation .

Measuring Acid Phosphatase Activity in Serum

Mechanism of Action

The compound acts as a substrate for acid phosphatase enzymes. Upon enzymatic hydrolysis, thymolphthalein is released, which can be detected by a colorimetric change. This reaction is used to measure the activity of acid phosphatase in various samples. The molecular targets include the active site of the enzyme, where the phosphate group is cleaved, leading to the release of thymolphthalein .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphate Salts

Structural and Functional Group Analysis

Thymolphthalein monophosphate disodium salt hydrate shares key characteristics with other phosphate esters and disodium salts:

  • Chromogenic substrates: Similar to 1-Naphthyl phosphate disodium salt hydrate () and 4-Aminophenyl phosphate monosodium salt hydrate (), it acts as an enzyme substrate, releasing a detectable product upon hydrolysis.
  • Disodium salts: Like Inosine 5'-monophosphate disodium salt hydrate () and Adenosine 5'-triphosphate disodium salt hydrate (), the disodium counterion enhances solubility in aqueous buffers.

Comparison with Hydrated Phosphate Salts in Stability and Handling

Performance in Biochemical Assays

Sensitivity and Specificity

  • Thymolphthalein monophosphate is preferred over p-Nitrophenyl phosphate (a common ALP substrate) in high-pH conditions due to its sharper endpoint detection .
  • 1-Naphthyl phosphate disodium salt hydrate () offers higher sensitivity in immunohistochemistry but requires coupling reagents for signal development.

Interference and Limitations

  • Unlike Inosine 5'-monophosphate (), thymolphthalein-based substrates are less suitable for nucleotide-binding studies due to their chromogenic rather than metabolic roles.

Biological Activity

Thymolphthalein monophosphate disodium salt hydrate (CAS Number: 123359-43-3) is a compound widely recognized for its role as a chromogenic substrate in biochemical assays, particularly for the measurement of enzyme activity related to acid and alkaline phosphatases. This article delves into its biological activity, mechanisms of action, and applications in various fields.

Target Enzymes:
Thymolphthalein monophosphate primarily interacts with acid phosphatase and alkaline phosphatase , acting as a substrate that undergoes hydrolysis to release thymolphthalein. This reaction is pivotal for measuring enzyme activity in biological samples .

Biochemical Pathways:
The hydrolysis of thymolphthalein monophosphate leads to changes in pH, which can be quantitatively assessed through colorimetric changes resulting from the liberation of thymolphthalein. This property makes it particularly useful in diagnostic applications .

Environmental Influences:
The efficacy of thymolphthalein monophosphate is influenced by environmental conditions such as pH and temperature, which can affect the enzymatic reactions and the stability of the compound.

Thymolphthalein monophosphate disodium salt hydrate exhibits significant biochemical properties that facilitate its use in laboratory settings:

  • Chromogenic Activity: The compound produces a color change upon hydrolysis, allowing for easy detection and quantification of enzyme activity.
  • Sensitivity and Specificity: It provides high sensitivity over a wide range of enzyme activities and has been shown to be more specific for prostatic acid phosphatase compared to other substrates .

Applications

Thymolphthalein monophosphate disodium salt hydrate has diverse applications across various fields:

  • Clinical Diagnostics: It is utilized in assays to measure enzyme levels in serum, aiding in the diagnosis of conditions like prostate cancer .
  • Research: The compound serves as a substrate in enzyme assays that study phosphatase activity, contributing to our understanding of metabolic pathways and cellular processes .
  • Quality Control: In industrial settings, it is employed to monitor enzyme activity during biopharmaceutical production, ensuring product quality.

Data Summary

The following table summarizes key properties and applications of thymolphthalein monophosphate disodium salt hydrate:

PropertyValue/Description
Molecular FormulaC28_{28}H31_{31}Na2_2O8_8P
Molecular Weight572.494 g/mol
CAS Number123359-43-3
Chromogenic ActivityYes (color change upon hydrolysis)
Primary ApplicationsClinical diagnostics, research assays, quality control
Enzyme TargetsAcid phosphatase, alkaline phosphatase

Case Studies and Research Findings

  • Diagnostic Utility:
    A study demonstrated that sodium thymolphthalein monophosphate could effectively measure acid phosphatase activity in serum samples from patients with various conditions. The method showed higher specificity for prostatic acid phosphatase compared to traditional methods, highlighting its potential in clinical diagnostics .
  • Enzymatic Assays:
    In enzymatic assays involving purified acid phosphatase isoenzymes, thymolphthalein monophosphate was shown to provide consistent results across different biological samples, indicating its reliability as a substrate for enzyme activity measurement .
  • Stability and Reactivity:
    Research indicated that the stability of thymolphthalein monophosphate under various pH conditions supports its use in diverse biochemical applications. Controlled experiments demonstrated that optimal conditions significantly enhance the sensitivity and accuracy of enzyme assays using this compound .

Q & A

Q. Table 1: Key Analytical Techniques for Hydrate Characterization

TechniqueParameter MeasuredExperimental ConditionsReference
TGAHydration water contentHeating rate: 10°C/min, N₂ atmosphere
XRDCrystallinityCu-Kα radiation, 2θ = 5–50°
Karl FischerResidual moistureCoulometric titration, 150°C

Q. Table 2: Common Interferents in Phosphate-Based Assays

InterferentMitigation StrategyValidation Method
Metal ions0.1 M EDTA pre-treatmentICP-MS analysis of filtrate
Organic acidsSolid-phase extraction (C18 columns)HPLC with UV detection

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